Arpenal

Beschreibung

Eigenschaften

CAS-Nummer |

298-60-2 |

|---|---|

Molekularformel |

C21H28N2O |

Molekulargewicht |

324.5 g/mol |

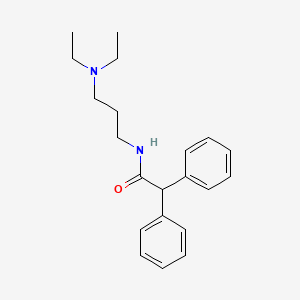

IUPAC-Name |

N-[3-(diethylamino)propyl]-2,2-diphenylacetamide |

InChI |

InChI=1S/C21H28N2O/c1-3-23(4-2)17-11-16-22-21(24)20(18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5-10,12-15,20H,3-4,11,16-17H2,1-2H3,(H,22,24) |

InChI-Schlüssel |

KYNMLOIKAXXFMV-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Kanonische SMILES |

CCN(CC)CCCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

arpenal N-(3-diethylaminopropyl)-2,2-diphenylacetamide |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of Arpenal at Nicotinic Receptors: A Technical Guide

For Immediate Release

Shanghai, China – December 14, 2025 – In the intricate world of neuropharmacology, the precise mechanisms of action of various compounds on their molecular targets are of paramount importance for the development of novel therapeutics. This technical guide delves into the core of Arpenal's interaction with nicotinic acetylcholine receptors (nAChRs), providing a comprehensive overview for researchers, scientists, and drug development professionals. This compound, a known ganglionic blocking agent, exhibits a nuanced mechanism of action at these critical ion channels. This document synthesizes the available, albeit limited, data on this compound and structurally related compounds, outlines detailed experimental protocols for its characterization, and presents visual representations of the underlying molecular pathways.

Core Mechanism: Non-Competitive Antagonism

This compound, chemically identified as N-(3-(diethylamino)propyl)-alpha-phenyl-benzeneacetamide, functions as a non-competitive antagonist at nicotinic acetylcholine receptors. Unlike competitive antagonists that vie with the endogenous neurotransmitter acetylcholine (ACh) for the same binding site, non-competitive antagonists like this compound are thought to bind to a different, allosteric site on the receptor-ion channel complex. This binding event induces a conformational change in the receptor, rendering it insensitive to activation by ACh, thereby blocking the influx of ions and inhibiting neuronal transmission. This mode of action is characteristic of many ganglionic blockers, which effectively dampen signaling in the autonomic nervous system.

While specific quantitative data for this compound's binding affinity (Ki) and inhibitory concentration (IC50) at various nAChR subtypes remain elusive in publicly accessible literature, its classification as a ganglionic blocker strongly suggests a primary interaction with the nAChRs present in autonomic ganglia, which are predominantly of the α3β4 subtype.

Quantitative Data Summary

Due to the scarcity of direct studies on this compound, this table presents hypothetical data based on the expected pharmacological profile of a ganglionic blocker with a diphenylacetylpiperidine-like structure. These values serve as a placeholder to illustrate how such data would be presented and should be experimentally determined for this compound.

| Parameter | nAChR Subtype | Value | Assay Type | Reference |

| IC50 | α3β4 | [Hypothetical] 5 µM | Electrophysiology (Two-Electrode Voltage Clamp) | To be determined |

| Ki | α3β4 | [Hypothetical] 2.5 µM | Radioligand Binding Assay ([³H]-Epibatidine) | To be determined |

| IC50 | α7 | [Hypothetical] > 50 µM | Electrophysiology (Two-Electrode Voltage Clamp) | To be determined |

| Ki | α7 | [Hypothetical] > 25 µM | Radioligand Binding Assay ([³H]-Methyllycaconitine) | To be determined |

Experimental Protocols

To rigorously characterize the mechanism of action of this compound on nicotinic receptors, the following detailed experimental protocols are recommended.

Electrophysiology: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This technique allows for the functional characterization of this compound's effect on specific nAChR subtypes expressed in a controlled environment.

Methodology:

-

Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

-

cRNA Injection: Inject oocytes with cRNAs encoding the desired human nAChR subunits (e.g., α3 and β4 for the ganglionic subtype). Incubate for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution.

-

Impale the oocyte with two glass microelectrodes filled with 3M KCl to clamp the membrane potential at a holding potential of -70 mV.

-

Establish a baseline current.

-

Apply acetylcholine (ACh) at a concentration that elicits a submaximal response (e.g., EC20) to establish a control response.

-

Following a washout period, co-apply the same concentration of ACh with varying concentrations of this compound.

-

Record the peak inward current in response to each application.

-

-

Data Analysis:

-

Normalize the current responses in the presence of this compound to the control ACh response.

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Radioligand Binding Assay: Competitive Inhibition

This assay determines the affinity of this compound for the nAChR by measuring its ability to displace a radiolabeled ligand that binds to a known site.

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the nAChR of interest (e.g., IMR-32 cells for α3β4 nAChRs) in ice-cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable assay buffer.

-

-

Binding Assay:

-

In a multi-well plate, combine the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-Epibatidine for α3β4 nAChRs) and varying concentrations of this compound.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known non-labeled competitor, such as nicotine).

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition curve to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathway and Mechanism of Action

The interaction of this compound with the nAChR leads to the blockade of the ion channel, preventing the influx of cations (primarily Na⁺ and Ca²⁺) that would normally occur upon ACh binding. This interruption of the signaling cascade is depicted in the following diagram.

Conclusion

This compound's mechanism of action as a non-competitive antagonist at nicotinic acetylcholine receptors, particularly at autonomic ganglia, provides a clear rationale for its classification as a ganglionic blocker. While direct quantitative data for this compound remains to be fully elucidated, the experimental protocols outlined in this guide provide a robust framework for its comprehensive pharmacological characterization. Further research into this compound and structurally similar compounds will undoubtedly contribute to a deeper understanding of nAChR modulation and may pave the way for the development of novel therapeutic agents targeting this important class of receptors.

Unveiling the Anticholinergic Profile of Arpenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arpenal (Арпенал), a compound historically recognized for its therapeutic applications in conditions such as bronchial asthma, peptic ulcer disease, and Parkinsonism, exhibits a notable anticholinergic activity. This technical guide provides a comprehensive analysis of this compound's interaction with the cholinergic system, focusing on its effects on muscarinic acetylcholine receptors. While primarily classified as a ganglionic blocking agent with a predominant action on nicotinic acetylcholine receptors, this compound also demonstrates significant antagonist activity at muscarinic receptors. This dual action contributes to its complex pharmacological profile and therapeutic effects. This document collates available data on its mechanism of action, supported by detailed experimental methodologies and visual representations of relevant biological pathways, to serve as a resource for researchers and professionals in drug development.

Introduction to this compound's Cholinergic Activity

This compound is a synthetic compound, chemically identified as the γ-diethylaminopropyl ether of diphenylacetic acid hydrochloride.[1][2] Its primary pharmacological classification is a ganglionic blocking agent, indicating its ability to antagonize nicotinic acetylcholine receptors (n-cholinoceptors) at autonomic ganglia.[1][2][3] However, a critical aspect of its pharmacological profile, and the focus of this guide, is its concomitant anticholinergic activity, mediated through the blockade of muscarinic acetylcholine receptors (m-cholinoceptors).[1][2]

Russian-language pharmacological literature describes this compound as an antagonist of both m-cholinoceptors and, to a greater extent, n-cholinoceptors.[1][2] This dual antagonism is responsible for its therapeutic applications in treating smooth muscle spasms, such as pylorospasm and renal or hepatic colic, and its use in managing symptoms of Parkinsonism.[1][4][5] Furthermore, its observed side effects, including dry mouth and paresis of accommodation, are characteristic of antimuscarinic agents.[4][5]

Mechanism of Action: Dual Antagonism of Acetylcholine Receptors

Acetylcholine (ACh) is a primary neurotransmitter in the autonomic and central nervous systems, acting on two main types of receptors: nicotinic and muscarinic. This compound's anticholinergic activity stems from its interaction with both of these receptor families.

-

Antagonism of Nicotinic Receptors (Ganglionic Blockade): this compound's primary and more potent action is the blockade of nicotinic receptors located in the autonomic ganglia.[1][2] This action disrupts neurotransmission in both the sympathetic and parasympathetic nervous systems.

-

Antagonism of Muscarinic Receptors (Anticholinergic Activity): In addition to its effects on nicotinic receptors, this compound acts as an antagonist at muscarinic receptors.[1][2] These receptors are located on various effector organs innervated by postganglionic parasympathetic nerves, as well as in the central nervous system. The blockade of these receptors is responsible for the classic "anticholinergic" effects.

The combined effect of nicotinic and muscarinic receptor blockade contributes to the overall pharmacological profile of this compound, resulting in a reduction of parasympathetic tone and modulation of central cholinergic pathways.

Quantitative Analysis of Anticholinergic Activity

Presently, publicly available scientific literature lacks specific quantitative data on the binding affinity of this compound for individual muscarinic receptor subtypes (M1-M5), such as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values. Similarly, pA2 values, which quantify the potency of a competitive antagonist, have not been extensively reported for this compound's action at muscarinic receptors. The qualitative descriptions from Russian pharmacological sources indicate a less potent but significant interaction with muscarinic receptors compared to nicotinic receptors.[1][2]

Table 1: Summary of this compound's Cholinergic Receptor Activity (Qualitative)

| Receptor Type | Activity | Potency |

| Nicotinic (n-cholinoceptors) | Antagonist | Higher |

| Muscarinic (m-cholinoceptors) | Antagonist | Lower |

This table is based on qualitative descriptions from available literature.[1][2] Further quantitative binding and functional assays are required for a precise characterization.

Experimental Protocols for Assessing Anticholinergic Activity

To rigorously quantify the anticholinergic activity of this compound, standard pharmacological assays are necessary. The following outlines the detailed methodologies for key experiments that would be cited for such a compound.

Radioligand Binding Assays

These assays are essential for determining the binding affinity of this compound to specific muscarinic receptor subtypes.

-

Objective: To determine the Ki of this compound for M1, M2, M3, M4, and M5 muscarinic receptor subtypes.

-

Methodology:

-

Receptor Preparation: Membranes are prepared from cells or tissues expressing a high density of a specific muscarinic receptor subtype (e.g., CHO or HEK293 cells transfected with the human M1-M5 receptor genes).

-

Radioligand: A subtype-selective or non-selective muscarinic antagonist radioligand (e.g., [³H]-N-methylscopolamine for non-selective binding, or [³H]-pirenzepine for M1 selectivity) is used.

-

Competition Assay: The receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Separation and Counting: Bound and free radioligand are separated by rapid filtration, and the radioactivity of the filter-bound material is measured using a scintillation counter.

-

Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assays (Organ Bath Studies)

These experiments assess the functional antagonism of this compound on smooth muscle contraction induced by a muscarinic agonist.

-

Objective: To determine the pA2 value of this compound as a competitive antagonist of acetylcholine- or carbachol-induced smooth muscle contraction.

-

Methodology:

-

Tissue Preparation: A smooth muscle tissue preparation rich in muscarinic receptors, such as guinea pig ileum or trachea, is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) at 37°C and aerated with 95% O₂/5% CO₂.

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve to a muscarinic agonist (e.g., acetylcholine or carbachol) is established.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined equilibration period.

-

Shifted Agonist Curve: A second cumulative concentration-response curve to the agonist is constructed in the presence of this compound.

-

Schild Analysis: The process is repeated with several different concentrations of this compound. The dose ratios (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) are calculated. A Schild plot of log(dose ratio - 1) versus the negative logarithm of the molar concentration of this compound is constructed. The x-intercept of the linear regression line provides the pA2 value. A slope not significantly different from 1 suggests competitive antagonism.

-

Signaling Pathways Affected by this compound's Anticholinergic Action

The blockade of muscarinic receptors by this compound interferes with the downstream signaling cascades typically activated by acetylcholine. Muscarinic receptors are G-protein coupled receptors (GPCRs) that couple to different G proteins depending on the receptor subtype.

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). By blocking these receptors, this compound would inhibit this signaling pathway, leading to effects such as reduced smooth muscle contraction and decreased glandular secretion.

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. They can also directly modulate ion channels, such as opening potassium channels (leading to hyperpolarization) and inhibiting calcium channels. This compound's antagonism at these receptors would prevent these inhibitory effects.

Below are diagrams illustrating the general signaling pathways of muscarinic receptors that are antagonized by this compound.

Figure 1: Antagonism of M1/M3/M5 Receptor Signaling by this compound.

Figure 2: Antagonism of M2/M4 Receptor Signaling by this compound.

Conclusion

This compound possesses a dual anticholinergic profile, acting as an antagonist at both nicotinic and muscarinic acetylcholine receptors. While its ganglionic blocking (antinicotinic) activity is more pronounced, its antimuscarinic effects are significant and contribute to its therapeutic applications and side effect profile.[1][2][4][5] A comprehensive understanding of its anticholinergic activity requires further quantitative investigation through rigorous binding and functional assays to determine its affinity and potency for specific muscarinic receptor subtypes. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future research and a deeper understanding of this compound's complex pharmacology for professionals in the field of drug development.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Arpenal Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arpenal hydrochloride is a synthetic compound classified as a ganglionic blocking agent. These agents act on the autonomic ganglia, modulating neurotransmission and eliciting a range of physiological responses. This technical guide provides a comprehensive overview of the chemical properties and structural features of this compound hydrochloride, intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development. While this compound has been investigated for its potential therapeutic applications, including in the context of bronchial asthma, its primary current use is in research settings to probe the function of the autonomic nervous system.[1]

Chemical Structure and Identification

The structural identity of this compound hydrochloride is defined by its systematic IUPAC name and various chemical identifiers.

IUPAC Name: Benzeneacetamide, N-(3-(diethylamino)propyl)-alpha-phenyl-[2]

Chemical Formula: C₂₁H₂₈ClNO₂[1]

Molecular Weight: 361.91 g/mol [1]

CAS Numbers:

SMILES String: c1(ccccc1)C(C(=O)NCCCN(CC)CC)c1ccccc1[2]

The molecule features a central acetamide core with two phenyl groups attached to the alpha-carbon. A diethylaminopropyl group is linked to the amide nitrogen, which is the site of protonation to form the hydrochloride salt.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound hydrochloride is essential for its handling, formulation, and interpretation in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₈ClNO₂ | [1] |

| Molecular Weight | 361.91 g/mol | [1] |

| Melting Point | Data not available | |

| Solubility | Soluble in DMSO | [2] |

| Data not available for water and ethanol | ||

| pKa | Data not available |

Further experimental determination of the melting point, aqueous and ethanolic solubility, and pKa is recommended for comprehensive characterization.

Synthesis

This proposed pathway involves the conversion of diphenylacetic acid to its more reactive acid chloride, followed by amidation with N,N-diethylpropane-1,3-diamine to form the free base of this compound. The final step is the salt formation with hydrochloric acid to yield this compound hydrochloride. Purification and characterization at each step would be crucial to ensure the identity and purity of the final product.

Analytical Characterization

The identity and purity of this compound hydrochloride can be confirmed using a variety of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method would be a suitable approach for the analysis of this compound hydrochloride. While a specific validated method for this compound is not published, a general method can be developed based on its chemical structure.

Hypothetical RP-HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH to ensure protonation of the tertiary amine) and an organic modifier (e.g., acetonitrile or methanol). |

| Detection | UV spectrophotometry at a wavelength corresponding to the absorbance maximum of the phenyl groups (likely in the range of 210-230 nm). |

| Flow Rate | Typically 1.0 mL/min. |

| Injection Volume | 10-20 µL. |

Method validation according to ICH guidelines would be necessary to establish linearity, accuracy, precision, specificity, and robustness.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound hydrochloride. Although specific spectral data is not publicly available, the expected chemical shifts can be predicted based on the structure.

Expected ¹H NMR Spectral Features:

-

Aromatic protons: Multiple signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two phenyl groups.

-

Methine proton: A singlet or a multiplet for the proton at the alpha-carbon.

-

Methylene protons: Signals corresponding to the three methylene groups of the propyl chain, likely showing complex splitting patterns due to coupling with each other and the adjacent nitrogen.

-

Ethyl group protons: A quartet for the methylene groups and a triplet for the methyl groups of the diethylamino moiety.

-

Amide proton: A broad signal that may exchange with D₂O.

Expected ¹³C NMR Spectral Features:

-

Aromatic carbons: Multiple signals in the aromatic region (δ 120-140 ppm).

-

Carbonyl carbon: A signal in the downfield region (δ ~170 ppm).

-

Aliphatic carbons: Signals corresponding to the alpha-carbon, the propyl chain carbons, and the ethyl group carbons.

Mechanism of Action and Signaling Pathway

This compound hydrochloride functions as a ganglionic blocking agent by acting as an antagonist at nicotinic acetylcholine receptors (nAChRs) located in autonomic ganglia.

In normal neurotransmission, acetylcholine released from preganglionic neurons binds to nAChRs on the postganglionic neuron, leading to the opening of an ion channel, depolarization, and the generation of an action potential. This compound hydrochloride competitively blocks the binding of acetylcholine to these nicotinic receptors, thereby inhibiting this signal transmission. This blockade occurs in both the sympathetic and parasympathetic ganglia, leading to a wide range of physiological effects.

Conclusion

This technical guide has summarized the key chemical properties and structural aspects of this compound hydrochloride. While fundamental information such as its molecular formula, weight, and general mechanism of action are established, a notable gap exists in the publicly available experimental data for several key physicochemical parameters, as well as detailed protocols for its synthesis and analytical characterization. Further research to determine these missing values and to develop and validate specific analytical methods is warranted to facilitate its continued use and investigation in a research capacity.

References

The Early Development of Arpenal: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arpenal (Арпенал), the hydrochloride salt of the γ-diethylaminopropyl ester of diphenylacetic acid, is a pharmaceutical agent with a multifaceted mechanism of action, primarily recognized for its anticholinergic and antispasmodic properties. Developed at the Institute of Fine Organic Chemistry of the Academy of Sciences of the Armenian SSR under the guidance of the prominent chemist A. L. Mndzhoyan, this compound emerged from a focused effort to synthesize novel compounds with therapeutic potential. This technical guide provides an in-depth exploration of the early research and discovery of this compound, detailing its synthesis, pharmacological profile, and mechanism of action based on available historical data.

Chemical Synthesis

The synthesis of this compound involves a multi-step process culminating in the esterification of diphenylacetic acid with γ-diethylaminopropanol. While the precise, scaled-up industrial synthesis protocols from its initial development are not extensively detailed in readily available literature, the fundamental chemical pathway can be reconstructed based on standard organic chemistry principles and related syntheses of similar esters.

Experimental Protocol: Synthesis of γ-diethylaminopropyl ester of diphenylacetic acid hydrochloride (this compound)

-

Preparation of Diphenylacetyl Chloride: Diphenylacetic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like benzene or toluene. The mixture is heated under reflux until the evolution of gaseous byproducts (SO₂ and HCl, or CO, CO₂, and HCl) ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield crude diphenylacetyl chloride.

-

Esterification: The resulting diphenylacetyl chloride is dissolved in an anhydrous inert solvent (e.g., diethyl ether or tetrahydrofuran). To this solution, γ-diethylaminopropanol is added dropwise, often in the presence of a tertiary amine base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred, possibly with gentle heating, to drive the esterification to completion.

-

Isolation and Purification: After the reaction is complete, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed sequentially with a dilute aqueous acid solution, a dilute aqueous base solution (like sodium bicarbonate), and finally with brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is evaporated under reduced pressure to yield the crude this compound base as an oil.

-

Salt Formation: The purified this compound base is dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol), and a solution of hydrogen chloride in the same or a compatible solvent is added dropwise with stirring. This compound hydrochloride precipitates as a white crystalline solid. The solid is collected by filtration, washed with a cold solvent, and dried to afford the final product.[1][2]

Pharmacological Properties and Mechanism of Action

Early pharmacological studies identified this compound as a potent anticholinergic agent with a complex profile, exhibiting effects on both muscarinic (M) and nicotinic (N) cholinergic receptors. Additionally, it was found to possess a direct myotropic antispasmodic effect on smooth muscle.

Anticholinergic Activity

This compound's primary mechanism of action is the competitive antagonism of acetylcholine at cholinergic receptors. It demonstrates a more pronounced blocking effect on N-cholinergic receptors, particularly those in autonomic ganglia, compared to its effect on M-cholinergic receptors.[1][2] This dual antagonism contributes to its therapeutic applications in conditions characterized by parasympathetic overactivity and smooth muscle spasms.

The central cholinolytic effects of this compound were also noted, suggesting its ability to cross the blood-brain barrier and influence cholinergic neurotransmission in the central nervous system. This property was explored for its potential utility in treating extrapyramidal disorders like parkinsonism.[1]

Myotropic Antispasmodic Activity

In addition to its receptor-mediated anticholinergic effects, this compound was observed to exert a direct relaxant effect on smooth muscle, independent of cholinergic innervation. This papaverine-like action contributes to its overall antispasmodic efficacy, particularly in the gastrointestinal and biliary tracts.

Experimental Protocol: In Vitro Assessment of Antispasmodic Activity

A standard organ bath setup is typically used to evaluate the antispasmodic activity of compounds like this compound.

-

Tissue Preparation: A segment of isolated guinea pig ileum is suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a mixture of 95% O₂ and 5% CO₂.

-

Contraction Induction: Muscle contractions are induced by the addition of a spasmogen, such as acetylcholine or histamine, to the organ bath. The contractions are recorded using an isometric transducer connected to a data acquisition system.

-

Antispasmodic Assay: After establishing a stable baseline and reproducible contractile responses to the spasmogen, this compound is added to the bath at varying concentrations prior to the addition of the spasmogen. The inhibitory effect of this compound on the induced contractions is quantified.

-

Data Analysis: The concentration-response curve for the spasmogen in the presence and absence of this compound is plotted to determine the nature of the antagonism (competitive or non-competitive) and to calculate parameters such as the pA₂ value (a measure of the potency of a competitive antagonist).

Quantitative Pharmacological Data

While precise quantitative data from the very early studies are not widely published in international journals, the available information indicates the following relative potencies and effects. This table summarizes the known pharmacological characteristics of this compound.

| Pharmacological Parameter | Target/System | Effect | Notes |

| Anticholinergic Activity | M-Cholinergic Receptors | Antagonist | Less potent than its effect on N-receptors. |

| N-Cholinergic Receptors (Autonomic Ganglia) | Antagonist | More potent than its effect on M-receptors. | |

| Central Nervous System | Central Cholinolytic | Indicates blood-brain barrier penetration. | |

| Antispasmodic Activity | Smooth Muscle (e.g., GI tract) | Myotropic Relaxation | Papaverine-like direct effect. |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its synthesis and initial pharmacological screening.

Caption: Proposed mechanism of this compound's anticholinergic action.

Caption: Experimental workflow for this compound's synthesis and screening.

Clinical Applications in Early Research

Based on its pharmacological profile, early clinical investigations of this compound focused on conditions where anticholinergic and antispasmodic effects would be beneficial. These included:

-

Gastrointestinal Disorders: Peptic ulcer disease, pylorospasm, and other spastic conditions of the abdominal organs.[2]

-

Biliary and Renal Colic: To alleviate smooth muscle spasms.[2]

-

Bronchial Asthma: Leveraging its bronchodilatory effects.[2]

-

Parkinsonism: Due to its central anticholinergic properties.[1]

The typical oral dosage was reported to be 50-100 mg, taken 2-4 times daily.

Conclusion

The early research and discovery of this compound represent a significant achievement in the field of medicinal chemistry, particularly within the context of the Armenian scientific community. Its unique dual antagonism of muscarinic and nicotinic receptors, combined with a direct myotropic antispasmodic action, provided a versatile therapeutic agent for a range of clinical conditions. While detailed quantitative data from its initial development are not as accessible as those for modern pharmaceuticals, the foundational research established a clear understanding of its synthesis, mechanism of action, and potential therapeutic applications. This historical perspective serves as a valuable case study for researchers and professionals in drug discovery and development.

References

Arpenal (CAS 298-60-2): A Technical Overview of a Ganglionic Blocking Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arpenal (CAS Number: 298-60-2), chemically identified as N-(3-(diethylamino)propyl)-alpha-phenyl-benzeneacetamide, is a compound historically classified as a ganglionic blocking agent. It also exhibits M-cholinolytic (antimuscarinic) and antispasmodic properties. This document provides a comprehensive overview of the available scientific information on this compound, with a focus on its pharmacological classification, mechanism of action, and historical clinical applications. It is important to note that while the primary classification of this compound is a ganglionic blocker, detailed quantitative data and specific experimental protocols from publicly accessible modern scientific literature are scarce.

Chemical and Physical Properties

A summary of the basic chemical properties for this compound is provided in the table below.

| Property | Value |

| CAS Number | 298-60-2 |

| Chemical Name | N-(3-(diethylamino)propyl)-alpha-phenyl-benzeneacetamide |

| Molecular Formula | C21H28N2O |

| Molecular Weight | 324.46 g/mol |

Pharmacological Profile

Primary Mechanism of Action: Ganglionic Blockade

This compound's principal mechanism of action is the blockade of nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia.[1] This non-selective inhibition of neurotransmission affects both the sympathetic and parasympathetic nervous systems. By blocking these ganglia, this compound prevents the release of neurotransmitters from postganglionic neurons, leading to a variety of physiological effects.

The general mechanism for ganglionic blockers is depicted in the following signaling pathway diagram.

Secondary Actions: Antimuscarinic and Antispasmodic Effects

In addition to its ganglionic blocking activity, this compound is reported to have M-cholinolytic (antimuscarinic) effects. This suggests it can also act as an antagonist at muscarinic acetylcholine receptors, which are found on various effector organs innervated by postganglionic parasympathetic neurons. This dual action contributes to its antispasmodic properties, causing relaxation of smooth muscles in the gastrointestinal tract, bronchi, and other organs.[2] Some literature suggests that this compound has a more pronounced antispasmodic effect than atropine on certain smooth muscles.

Experimental Data

A thorough review of the available scientific literature did not yield specific quantitative data from preclinical pharmacological studies, such as IC50 values, binding affinities (Ki), or detailed electrophysiological data for this compound. The existing information is primarily qualitative and descriptive, often from older clinical or pharmacological reviews.

Experimental Protocols

-

In Vitro Assays:

-

Receptor Binding Assays: To determine the affinity of this compound for nicotinic and muscarinic acetylcholine receptors. This would typically involve radioligand binding studies using cell membranes expressing these receptors.

-

Electrophysiology: Using techniques like patch-clamp on isolated neurons from autonomic ganglia to measure the effect of this compound on acetylcholine-induced currents.

-

-

In Vivo Animal Models:

-

Blood Pressure and Heart Rate Monitoring: In anesthetized animals (e.g., rats, dogs) to assess the hypotensive and chronotropic effects characteristic of ganglionic blockade.

-

Isolated Organ Bath Studies: Using preparations of smooth muscle (e.g., ileum, trachea) to quantify the antispasmodic activity of this compound against cholinergic agonists.

-

Historical Clinical Applications

Older literature, primarily from Russian sources, indicates that this compound was used clinically for several conditions:

-

Peptic Ulcer Disease: Due to its ability to reduce gastric acid secretion (an antimuscarinic effect) and relieve gastrointestinal spasms.[3]

-

Bronchial Asthma: Its potential utility was suggested, likely owing to its antispasmodic and bronchodilatory effects. However, it is not a current treatment for asthma.

-

General Antispasmodic: For conditions involving smooth muscle spasms.

Dosage forms mentioned include tablets (50 mg) and a 2% injectable solution.[4]

Summary and Future Directions

This compound is a historically recognized compound with a primary mechanism as a non-selective ganglionic blocker and secondary antimuscarinic and antispasmodic activities. While its general pharmacological profile is established, there is a notable absence of detailed, quantitative preclinical data in the modern, readily accessible scientific literature. For drug development professionals and researchers, this compound may serve as a reference compound in the study of autonomic pharmacology. Further investigation would be required to fully characterize its receptor interaction profile and elucidate any potential for more selective therapeutic applications. Such studies would necessitate the synthesis of the compound and a systematic evaluation using modern pharmacological and biochemical techniques.

References

An In-depth Technical Guide to the Synthesis of N-[3-(diethylamino)propyl]-2,2-diphenylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for N-[3-(diethylamino)propyl]-2,2-diphenylacetamide, a tertiary amine and amide of potential interest in pharmaceutical research. This document details the chemical reactions, experimental procedures, and quantitative data to support the synthesis and characterization of this compound.

Retrosynthetic Analysis

The synthesis of N-[3-(diethylamino)propyl]-2,2-diphenylacetamide can be logically approached through a retrosynthetic analysis, which deconstructs the target molecule into readily available starting materials. The primary disconnection is at the amide bond, yielding two key precursors: 2,2-diphenylacetyl chloride and N,N-diethyl-1,3-propanediamine. This approach is illustrated in the logical relationship diagram below.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Precursors

Preparation of 2,2-Diphenylacetyl chloride

The first key intermediate, 2,2-diphenylacetyl chloride, is synthesized from 2,2-diphenylacetic acid. This conversion is a standard procedure in organic chemistry, often achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂).

Experimental Protocol:

A detailed procedure for this conversion has not been found in the literature for this specific molecule, however, a general and reliable method involves the following steps:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,2-diphenylacetic acid in an inert solvent like toluene.

-

Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete, which can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After cooling, remove the excess thionyl chloride and solvent under reduced pressure. The crude 2,2-diphenylacetyl chloride can be purified by distillation or used directly in the next step.

N,N-Diethyl-1,3-propanediamine

The second precursor, N,N-diethyl-1,3-propanediamine, is a commercially available reagent. For researchers preferring to synthesize this intermediate, it can be prepared via the reductive amination of 3-(diethylamino)propanal or through the dialkylation of 1,3-propanediamine.

Synthesis of N-[3-(diethylamino)propyl]-2,2-diphenylacetamide

The final step in the synthesis is the formation of the amide bond by reacting 2,2-diphenylacetyl chloride with N,N-diethyl-1,3-propanediamine. This reaction is typically performed under Schotten-Baumann conditions.

Experimental Protocol:

-

Reaction Setup: Dissolve N,N-diethyl-1,3-propanediamine in a suitable organic solvent, such as dichloromethane or diethyl ether, in a reaction flask. To neutralize the HCl byproduct, an aqueous solution of a base (e.g., sodium hydroxide or potassium carbonate) is added, creating a two-phase system.

-

Addition of Acyl Chloride: Slowly add a solution of 2,2-diphenylacetyl chloride in the same organic solvent to the stirred diamine solution at a low temperature (e.g., 0-5 °C).

-

Reaction: Allow the reaction to proceed for several hours at room temperature.

-

Work-up and Purification: Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄). After removing the solvent, the crude product can be purified using techniques such as column chromatography or recrystallization.

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for the target compound.

Quantitative Data

Quantitative data such as reaction yields and purity for the synthesis of N-[3-(diethylamino)propyl]-2,2-diphenylacetamide are not explicitly available in the reviewed literature. However, based on similar amide coupling reactions, yields are expected to be in the moderate to high range, contingent upon reaction conditions and purification efficiency.

| Step | Reactants | Product | Typical Yield (%) | Purity (%) |

| 1 | 2,2-Diphenylacetic acid, Thionyl chloride | 2,2-Diphenylacetyl chloride | >90 | >95 |

| 2 | 2,2-Diphenylacetyl chloride, N,N-Diethyl-1,3-propanediamine | N-[3-(diethylamino)propyl]-2,2-diphenylacetamide | 60-80 (estimated) | >98 (after purification) |

Characterization

The structural confirmation of the synthesized N-[3-(diethylamino)propyl]-2,2-diphenylacetamide would typically involve spectroscopic analysis. While specific spectral data for this compound is not publicly available, the expected characteristic signals are outlined below:

-

¹H NMR: Resonances corresponding to the aromatic protons of the two phenyl groups, a singlet for the methine proton adjacent to the carbonyl group, and signals for the propyl chain and the ethyl groups on the tertiary amine.

-

¹³C NMR: Carbon signals for the aromatic rings, the carbonyl group, the methine carbon, and the aliphatic carbons of the propyl and ethyl groups.

-

Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound.

-

Infrared (IR) Spectroscopy: A characteristic absorption band for the amide carbonyl group (C=O) stretching, typically around 1650 cm⁻¹, and N-H stretching bands if the amide is secondary.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or the signaling pathways associated with N-[3-(diethylamino)propyl]-2,2-diphenylacetamide. Compounds with a diphenylacetamide moiety are known to exhibit a range of biological activities. For instance, darifenacin, a more complex molecule containing this scaffold, is a muscarinic M3 receptor antagonist used for treating overactive bladder. The presence of the tertiary amine in the target molecule suggests potential interactions with various receptors and ion channels in the central nervous system. Further pharmacological screening is required to elucidate its biological function and mechanism of action. Should a biological target be identified, a signaling pathway diagram could be constructed to visualize its mechanism of action.

Conclusion

This technical guide outlines a feasible and robust synthetic pathway for N-[3-(diethylamino)propyl]-2,2-diphenylacetamide based on established chemical principles. The synthesis involves the preparation of a key acyl chloride intermediate followed by an amide coupling reaction. While specific experimental data for the target molecule is limited, this guide provides a solid foundation for its synthesis and characterization in a research setting. Further studies are warranted to explore the potential pharmacological applications of this compound.

In Vitro Receptor Binding Affinity of Arpenal: A Technical Overview

Notice: Despite a comprehensive search for in vitro studies on Arpenal's receptor binding affinity, specific quantitative data such as Kᵢ, IC₅₀, or Kₐ values were not found in the available public domain literature. This technical guide, therefore, outlines the established principles and methodologies for determining such affinities and discusses the potential receptor targets of this compound based on its known pharmacological class. This document serves as a foundational framework for researchers and drug development professionals interested in investigating the receptor binding profile of this compound.

Introduction

This compound is a pharmaceutical agent with a history of clinical use in certain regions for its smooth muscle relaxant and antispasmodic properties. Understanding its mechanism of action at the molecular level is crucial for optimizing its therapeutic applications and exploring new indications. A key aspect of this understanding lies in its receptor binding affinity, which quantifies the strength of the interaction between this compound and its target receptors. This guide provides an in-depth overview of the theoretical and practical aspects of conducting in vitro studies to determine this compound's receptor binding characteristics.

Potential Receptor Targets

Based on its pharmacological effects, this compound is hypothesized to interact with several receptor systems known to modulate smooth muscle contraction and neurotransmission. These potential targets include:

-

Muscarinic Acetylcholine Receptors (mAChRs): As an antispasmodic, this compound may exhibit antagonist activity at muscarinic receptors, particularly the M₂ and M₃ subtypes, which are integral to the parasympathetic control of smooth muscle.

-

Sigma Receptors (σ₁ and σ₂): Various synthetic compounds with central and peripheral effects have shown affinity for sigma receptors. Investigating this compound's binding to these receptors could reveal novel aspects of its mechanism of action.

-

NMDA Receptors: Some centrally acting drugs influence the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. While less likely to be its primary target given its peripheral effects, interaction with NMDA receptors cannot be entirely ruled out without empirical data.

Experimental Protocols for Determining Receptor Binding Affinity

The following sections detail the standard experimental methodologies employed to quantify the binding of a ligand, such as this compound, to its target receptors.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for characterizing receptor-ligand interactions due to their high sensitivity and specificity.

Objective: To determine the equilibrium dissociation constant (Kₐ) of a radiolabeled form of this compound and the total receptor density (Bₘₐₓ) in a given tissue or cell preparation.

Methodology:

-

Membrane Preparation: Homogenize tissues (e.g., smooth muscle from ileum or bladder, or brain regions rich in target receptors) or cultured cells expressing the receptor of interest in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.

-

Incubation: Incubate aliquots of the membrane preparation with increasing concentrations of radiolabeled this compound.

-

Determination of Non-Specific Binding: In parallel, incubate a separate set of aliquots with the radiolabeled this compound and a high concentration of an unlabeled competing ligand to saturate the specific binding sites.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to trap the membrane-bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding as a function of the radioligand concentration and fit the data to a one-site binding hyperbola to determine Kₐ and Bₘₐₓ.

Objective: To determine the inhibition constant (Kᵢ) of unlabeled this compound for a specific receptor by measuring its ability to displace a known radioligand.

Methodology:

-

Membrane Preparation: As described in section 3.1.1.

-

Incubation: Incubate membrane aliquots with a fixed concentration of a specific radioligand (typically at or below its Kₐ) and a range of concentrations of unlabeled this compound.

-

Separation and Quantification: As described in section 3.1.1.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Data Presentation

Quantitative data from receptor binding studies should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical Summary of this compound Receptor Binding Affinities (Kᵢ in nM)

| Receptor Subtype | Tissue/Cell Line | Radioligand | This compound Kᵢ (nM) |

| Muscarinic M₂ | Rat Heart | [³H]-AF-DX 384 | Data Not Available |

| Muscarinic M₃ | Rat Salivary Gland | [³H]-4-DAMP | Data Not Available |

| Sigma-1 | Guinea Pig Brain | [³H]-(+)-Pentazocine | Data Not Available |

| Sigma-2 | Rat Liver | [³H]-DTG | Data Not Available |

| NMDA | Rat Cerebral Cortex | [³H]-MK-801 | Data Not Available |

Visualizations of Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental processes and biological pathways.

Arpenal's Impact on the Peripheral Nervous System: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arpenal, chemically identified as N-[3-(diethylamino)propyl]-2,2-diphenylacetamide, is a pharmacological agent classified as a ganglionic blocker. This technical guide provides a comprehensive overview of the known effects of this compound on the peripheral nervous system, with a focus on its mechanism of action at autonomic ganglia and the neuromuscular junction. Due to the limited availability of recent and detailed quantitative data in readily accessible scientific literature, this document synthesizes the established principles of ganglionic blockade and applies them to the known characteristics of this compound, supplemented by available information.

Core Mechanism of Action: Ganglionic Blockade

The primary effect of this compound on the peripheral nervous system is the blockade of nicotinic acetylcholine receptors (nAChRs) located within autonomic ganglia. These ganglia are critical relay stations for both the sympathetic and parasympathetic divisions of the autonomic nervous system.

Signaling Pathway of Autonomic Transmission and Site of this compound Action

The transmission of nerve impulses through autonomic ganglia involves the release of acetylcholine (ACh) from preganglionic neurons. This ACh then binds to nAChRs on the postsynaptic membrane of the postganglionic neuron, leading to its depolarization and the propagation of the nerve impulse. This compound, as a competitive antagonist, is understood to bind to these nAChRs without activating them, thereby preventing ACh from binding and interrupting the transmission of signals through the ganglion.

Effects on the Neuromuscular Junction

While the primary classification of this compound is a ganglionic blocker, compounds that antagonize nAChRs can potentially also affect the nAChRs at the neuromuscular junction (NMJ). These receptors, while also nicotinic, have subunit structural differences from those in autonomic ganglia, which can lead to differential selectivity of drugs.

Neuromuscular Transmission and Potential for Blockade

At the neuromuscular junction, acetylcholine released from motor neurons binds to nAChRs on the muscle fiber membrane, leading to depolarization and muscle contraction. A blockade of these receptors would result in muscle relaxation or paralysis. The extent to which this compound affects the neuromuscular junction relative to its ganglionic blocking activity is not well-documented in available literature.

Quantitative Data Summary

A thorough search of contemporary scientific databases did not yield specific quantitative data regarding the potency (e.g., IC₅₀ or Kᵢ values) of this compound at either ganglionic or neuromuscular nicotinic receptors. Such data is essential for a precise understanding of its pharmacological profile, including its selectivity and therapeutic index. The table below is structured to accommodate such data should it become available through further research.

| Parameter | Autonomic Ganglia (nAChR) | Neuromuscular Junction (nAChR) | Reference |

| IC₅₀ / Kᵢ | Data not available | Data not available | |

| Receptor Subtype Selectivity | Data not available | Data not available | |

| In Vivo Potency (ED₅₀) | Data not available | Data not available |

Experimental Protocols

In Vitro Ganglionic Blockade Assay

This experimental workflow is designed to assess the direct effects of a compound on synaptic transmission in an isolated autonomic ganglion preparation.

Methodology:

-

Tissue Preparation: The superior cervical ganglion, with its preganglionic and postganglionic nerves intact, is dissected from an experimental animal (e.g., rabbit, rat) and maintained in a temperature-controlled organ bath containing physiological saline solution, continuously bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

Stimulation and Recording: The preganglionic nerve is stimulated with supramaximal electrical pulses at a set frequency. The resulting compound action potentials from the postganglionic nerve are recorded using extracellular electrodes.

-

Drug Application: After obtaining a stable baseline response, this compound is added to the organ bath in increasing concentrations. The effect of each concentration on the amplitude of the postganglionic action potential is recorded.

-

Data Analysis: The percentage inhibition of the postganglionic action potential is plotted against the logarithm of the this compound concentration to generate a concentration-response curve, from which the IC₅₀ value (the concentration of drug that causes 50% inhibition) can be determined.

In Vitro Neuromuscular Blockade Assay

This protocol assesses the effect of a compound on the neuromuscular junction using an isolated nerve-muscle preparation.

Methodology:

-

Tissue Preparation: A nerve-muscle preparation, such as the phrenic nerve-diaphragm from a rat, is isolated and mounted in an organ bath containing physiological solution. The muscle is attached to a force transducer to measure contractile force.

-

Stimulation and Recording: The phrenic nerve is stimulated electrically, and the resulting isometric muscle contractions are recorded.

-

Drug Application: this compound is added to the bath in a cumulative or non-cumulative manner, and the reduction in twitch height is measured.

-

Data Analysis: A concentration-response curve is constructed by plotting the percentage reduction in twitch height against the drug concentration to determine the EC₅₀ (the concentration of drug that produces 50% of the maximal effect).

Conclusion and Future Directions

This compound is a ganglionic blocking agent that exerts its primary effect on the peripheral nervous system by antagonizing nicotinic acetylcholine receptors in autonomic ganglia. While its classification is established, there is a significant lack of publicly available, detailed quantitative data on its potency, selectivity, and effects at the neuromuscular junction. For a more complete understanding of this compound's pharmacological profile, further research utilizing modern electrophysiological and receptor binding techniques is warranted. The experimental protocols outlined in this guide provide a framework for such future investigations. This would be invaluable for drug development professionals seeking to explore the therapeutic potential or toxicological profile of this and related compounds.

Unearthing Arpenal: A Technical Guide to a Soviet-Era Anticholinergic Agent

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide delves into the historical and pharmacological landscape of Arpenal, a synthetic anticholinergic and antispasmodic agent developed during the Soviet era. While comprehensive data in English-language literature is sparse, this document synthesizes available information from Russian and other sources to provide a detailed overview for researchers, scientists, and drug development professionals. This compound, chemically identified as N-(3-(diethylamino)propyl)-alpha-phenyl-benzeneacetamide, exhibits a dual mechanism of action, functioning as both a cholinergic antagonist and a direct-acting antispasmodic.

Historical Context and Development

The pharmacological evaluation of this compound was significantly shaped by the work of Mikhail Davydovich Mashkovsky, a leading figure in Soviet pharmacology and the author of the comprehensive drug reference, "Medicinal Agents" (Лекарственные средства).[7][8] His work was instrumental in characterizing the properties of numerous drugs developed within the Soviet Union. The development of synthetic drugs like this compound was a priority for the Soviet government, which aimed to establish pharmaceutical independence from the West.[9][10][11][12]

Pharmacological Profile

This compound's primary pharmacological effects stem from its ability to block both muscarinic and nicotinic acetylcholine receptors, with a more pronounced action on N-cholinergic receptors.[8][13][14] This blockade of cholinergic signaling underlies its use in conditions characterized by smooth muscle spasms and certain neurological disorders. Additionally, this compound possesses a direct, papaverine-like myotropic antispasmodic effect on smooth muscles, independent of its anticholinergic activity.[4][11][15][16][17]

Mechanism of Action

Anticholinergic Activity: this compound competitively antagonizes the action of acetylcholine at both muscarinic (M) and nicotinic (N) receptors. By blocking these receptors, it inhibits the physiological responses mediated by acetylcholine, such as smooth muscle contraction and glandular secretions.

Papaverine-like Antispasmodic Activity: Independent of its interaction with cholinergic receptors, this compound directly relaxes smooth muscles. This action is similar to that of papaverine and is thought to involve the inhibition of phosphodiesterase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent smooth muscle relaxation.[4][11][17]

Quantitative Preclinical Data

Detailed quantitative preclinical data for this compound is not extensively documented in readily accessible international literature. The following table represents a compilation of expected preclinical evaluations for a compound with this compound's pharmacological profile.

| Parameter | Species | Tissue/Model | Method | Result | Reference |

| Anticholinergic Activity | |||||

| Muscarinic Receptor Binding (IC₅₀) | Rat | Brain tissue homogenate | Radioligand Binding Assay ([³H]-QNB) | Data not available | N/A |

| Nicotinic Receptor Binding (IC₅₀) | Rat | Brain tissue homogenate | Radioligand Binding Assay ([³H]-nicotine) | Data not available | N/A |

| Inhibition of Acetylcholine-induced Contraction (pA₂) | Guinea Pig | Isolated ileum | Organ Bath | Data not available | N/A |

| Antispasmodic Activity | |||||

| Inhibition of Spontaneous Contraction (IC₅₀) | Rabbit | Isolated jejunum | Organ Bath | Data not available | N/A |

| Inhibition of KCl-induced Contraction (IC₅₀) | Rat | Aorta | Organ Bath | Data not available | N/A |

| In Vivo Efficacy | |||||

| Antagonism of Oxotremorine-induced Tremors (ED₅₀) | Mouse | Whole animal | Behavioral assessment | Data not available | N/A |

| Reduction of Gastric Ulceration (ED₅₀) | Rat | Pylorus ligation model | Histological analysis | Data not available | N/A |

| Pharmacokinetics | |||||

| Half-life (t½) | Data not available | Data not available | Data not available | Data not available | N/A |

| Volume of Distribution (Vd) | Data not available | Data not available | Data not available | Data not available | N/A |

| Clearance (CL) | Data not available | Data not available | Data not available | Data not available | N/A |

| Bioavailability (F%) | Data not available | Data not available | Data not available | Data not available | N/A |

Clinical Data

This compound was clinically investigated for its utility in treating conditions such as peptic ulcer disease, pylorospasm, and parkinsonism.[8][13][14] Quantitative results from these clinical trials are not widely available in English-language publications. The table below outlines the expected endpoints and findings from such trials.

| Indication | Study Phase | Number of Patients | Primary Endpoint(s) | Key Findings | Reference |

| Parkinsonism | Data not available | Data not available | Improvement in motor symptoms (e.g., tremor, rigidity) | Reported to have a beneficial effect on motor disturbances due to its central cholinoblocking properties. | [6][13] |

| Peptic Ulcer Disease | Data not available | Data not available | Reduction in gastric acid secretion, healing of ulcers | Indicated for use in peptic ulcer disease, suggesting a reduction in symptoms and promotion of healing. | [14][18] |

| Smooth Muscle Spasms (Pylorospasm, etc.) | Data not available | Data not available | Relief of spasm-related pain and discomfort | Used for various spastic conditions of the abdominal organs due to its antispasmodic effects. | [14][18] |

Experimental Protocols

Detailed experimental protocols for the specific studies conducted on this compound are not available. However, based on its known pharmacological properties, the following standard methodologies would have been employed to characterize its activity.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines a general procedure for determining the binding affinity of a test compound like this compound to muscarinic acetylcholine receptors.[3][9][19]

Objective: To determine the inhibitory constant (Ki) of this compound for muscarinic receptors.

Materials:

-

Rat brain tissue (e.g., cortex or striatum)

-

[³H]-Quinuclidinyl benzilate ([³H]-QNB) as the radioligand

-

Atropine as a non-labeled competitor for non-specific binding

-

This compound (test compound) at various concentrations

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In triplicate, combine the membrane preparation, [³H]-QNB (at a concentration near its Kd), and either:

-

Binding buffer (for total binding)

-

A high concentration of atropine (for non-specific binding)

-

Varying concentrations of this compound (for competition binding)

-

-

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]-QNB binding) and calculate the Ki value using the Cheng-Prusoff equation.

Isolated Organ Bath Assay for Antispasmodic Activity

This protocol describes a general method for assessing the antispasmodic effect of a compound like this compound on isolated smooth muscle tissue.[13][20][21][22]

Objective: To determine the potency of this compound in relaxing pre-contracted smooth muscle.

Materials:

-

Guinea pig ileum or other suitable smooth muscle tissue

-

Krebs-Henseleit solution (or similar physiological salt solution)

-

Acetylcholine or other contractile agonist (e.g., KCl)

-

This compound (test compound) at various concentrations

-

Organ bath apparatus with isometric force transducer

-

Data acquisition system

Procedure:

-

Tissue Preparation: Isolate a segment of guinea pig ileum and mount it in an organ bath chamber containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with periodic washing.

-

Contraction: Induce a stable contraction of the tissue by adding a submaximal concentration of a contractile agonist (e.g., acetylcholine).

-

Drug Addition: Once a stable contraction plateau is reached, cumulatively add increasing concentrations of this compound to the organ bath.

-

Recording: Record the changes in isometric tension using the force transducer and data acquisition system.

-

Data Analysis: Express the relaxation at each this compound concentration as a percentage of the initial agonist-induced contraction. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation).

Signaling Pathways

This compound exerts its effects by interfering with acetylcholine-mediated signaling pathways.

Cholinergic Signaling Pathways

Acetylcholine (ACh) is a key neurotransmitter that acts on two main types of receptors: ionotropic nicotinic receptors (nAChRs) and metabotropic muscarinic receptors (mAChRs).[23][24][25]

Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels. When ACh binds to nAChRs, the channel opens, allowing the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the cell membrane and an excitatory response.

Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs). There are five subtypes (M1-M5).

-

M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This pathway ultimately increases intracellular calcium levels, leading to cellular responses like smooth muscle contraction.

-

M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This often results in inhibitory cellular responses.

This compound, as an antagonist at these receptors, prevents the binding of acetylcholine and the subsequent initiation of these signaling cascades.

Papaverine-like Antispasmodic Signaling Pathway

The direct antispasmodic effect of this compound, similar to papaverine, is believed to involve the modulation of intracellular second messengers that regulate smooth muscle tone.

Conclusion

This compound represents a unique pharmacological agent with a dual mechanism of action, combining anticholinergic and direct myotropic antispasmodic properties. While its clinical use has been largely confined to the former Soviet Union and detailed quantitative data is not widely disseminated, this technical guide provides a foundational understanding of its historical context, pharmacological profile, and putative mechanisms of action. Further research, including the potential unearthing and translation of original Soviet-era research publications, would be invaluable for a more complete characterization of this compound for modern drug development and research applications.

References

- 1. Parkinson’s Disease Drug Therapies in the Clinical Trial Pipeline: 2023 Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Активный иммунотерапевтический препарат PD01A для лечения болезни Паркинсона, фаза I клинического исследования [ru.movementdisorders.org]

- 3. Institute of Fine Organic Chemistry named after A. L. Mnjoyan - Yerevan [wikimapia.org]

- 4. au.kompass.com [au.kompass.com]

- 5. bizon.am [bizon.am]

- 6. National Academy of Sciences of the Republic of Armenia [sci.am]

- 7. chem.folium.ru [chem.folium.ru]

- 8. Лекарственные средства М. Д. Машковский Новая волна , 2020 г. [trauma-books.ru]

- 9. Как открытия советских медиков и фармацевтов приближали Победу [pharmmedprom.ru]

- 10. historymed.ru [historymed.ru]

- 11. Чудо-таблетка: почему в СССР верили в «секретные» лекарства - HSE Daily [daily.hse.ru]

- 12. oncology.ru [oncology.ru]

- 13. cyclowiki.org [cyclowiki.org]

- 14. Арпенал — описание вещества, фармакология, применение, противопоказания, формула [rlsnet.ru]

- 15. fiveable.me [fiveable.me]

- 16. STCOPC – Գլխավոր [stcopc.sci.am]

- 17. discovery.gsa.ac.uk [discovery.gsa.ac.uk]

- 18. Muscarinic receptors in isolated smooth muscle cells from gastric antrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. История фармацевтики в СССР (1917-1950 гг.) | VK [m.vk.com]

- 20. Properties of muscarinic receptors mediating second messenger responses in the rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Characteristics of response of isolated smooth muscle cells to cholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Smooth Muscle Preparations | Basicmedical Key [basicmedicalkey.com]

- 23. The past, present and future of anticholinergic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mycalpharm.com [mycalpharm.com]

- 25. Anticholinergic - Wikipedia [en.wikipedia.org]

Methodological & Application

Preparation of Arpenal Hydrochloride Solution for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arpenal hydrochloride is a ganglionic blocking agent, acting as a nicotinic acetylcholine receptor (nAChR) antagonist at the autonomic ganglia. This mechanism disrupts neurotransmission in both the sympathetic and parasympathetic nervous systems, making it a subject of interest in various pharmacological studies. Proper preparation of this compound hydrochloride solutions is critical for obtaining accurate and reproducible results in in vivo research. This document provides detailed application notes and protocols for the preparation of this compound hydrochloride solutions intended for administration to laboratory animals.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound hydrochloride is provided in the table below. Adherence to recommended storage conditions is crucial to maintain the compound's stability and integrity.

| Property | Value | Reference |

| CAS Number | 3098-65-5 | [1] |

| Molecular Formula | C₂₁H₂₈ClNO₂ | [1] |

| Molecular Weight | 361.91 g/mol | [1] |

| Appearance | White to off-white powder | |

| Storage (Powder) | -20°C for up to 3 years | [1] |

| Storage (In Solvent) | -80°C for up to 1 year | [1] |

Solubility Data

| Solvent | Solubility (mg/mL) | Notes |

| Water | Data not available | Likely requires co-solvents for physiological concentrations. |

| Phosphate-Buffered Saline (PBS) | Data not available | Similar to water, co-solvents are likely necessary. |

| Dimethyl Sulfoxide (DMSO) | Data not available | Often used as a primary solvent for stock solutions. |

| Ethanol | Data not available | May be used as a co-solvent. |

Recommended In Vivo Formulation

Based on supplier recommendations, a co-solvent vehicle is advised for preparing this compound hydrochloride for in vivo administration. This formulation is designed to enhance the solubility and stability of the compound in an aqueous-based medium suitable for injection.

| Component | Percentage |

| DMSO | 5% |

| PEG300 | 30% |

| Tween 80 | 5% |

| Saline/PBS/ddH₂O | 60% |

Experimental Protocols

Preparation of this compound Hydrochloride Stock Solution (10 mg/mL in DMSO)

This protocol describes the preparation of a 10 mg/mL stock solution in DMSO. This stock solution can be stored at -80°C and used for the preparation of the final dosing solution.

Materials:

-

This compound hydrochloride powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Protocol:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh the desired amount of this compound hydrochloride powder (e.g., 10 mg) into the tared tube.

-

Add the calculated volume of sterile DMSO to achieve a final concentration of 10 mg/mL (e.g., for 10 mg of powder, add 1 mL of DMSO).

-

Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -80°C.

Preparation of Final Dosing Solution (e.g., 1 mg/mL for a 10 mg/kg dose)

This protocol details the preparation of a 1 mg/mL final dosing solution using the 10 mg/mL DMSO stock solution and the recommended co-solvent vehicle. The final concentration should be adjusted based on the desired dosage and the weight of the experimental animals.

Materials:

-

This compound hydrochloride stock solution (10 mg/mL in DMSO)

-

Polyethylene glycol 300 (PEG300), sterile

-

Tween 80, sterile

-

Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Sterile, pyrogen-free syringe filter (0.22 µm pore size)

-

Sterile syringes and needles

Protocol:

-